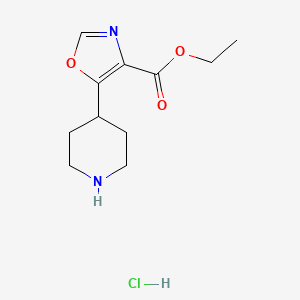

![molecular formula C10H12ClF3N2O2 B2768884 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride CAS No. 2413878-09-6](/img/structure/B2768884.png)

2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

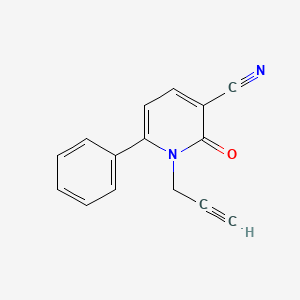

The compound “2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2413878-09-6 . It has a molecular weight of 284.67 . The IUPAC name for this compound is 2-(2-nitro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F3N2O2.ClH/c1-9(2,14)7-5-6(10(11,12)13)3-4-8(7)15(16)17;/h3-5H,14H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 284.67 .Scientific Research Applications

Protective Groups in Synthesis of Energetic Compounds

The use of trifluoroacetyl as an N- and O-protecting group has been highlighted in the synthesis of energetic compounds. This methodology includes the protection of secondary amine groups under nitrolysis/nitration conditions, which is relevant for the synthesis of complex energetic molecules (Bellamy et al., 2007).

Photoaffinity Labeling via Nitrenium Ion Chemistry

The study of phenyl azides, particularly those with electron-donating substituents like the amino group, which deviate from usual photochemical behavior to form nitrenium ions, provides insight into photoaffinity labeling techniques. This research is relevant for understanding the photochemical properties of nitro and amino-functionalized aromatic compounds (Voskresenska et al., 2009).

Antitumor Evaluation of Novel Derivatives

The synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazole for antitumor activity demonstrate the importance of amino and nitro substituents on phenyl rings in medicinal chemistry. Such research shows the potential therapeutic applications of compounds bearing nitro and amino groups (Racané et al., 2006).

Cathodic Hydrodimerization of Nitroolefins

The cathodic hydrodimerization of nitroolefins, which belongs to the group of activated alkenes, has been studied for synthetic applications. This method allows for the C-C bond formation with the introduction of two nitro groups in a 1,4-distance, highlighting the chemical versatility of nitro compounds in synthetic organic chemistry (Weßling & Schäfer, 2015).

Olefin Hydroamination with Nitroarenes

A novel method for stitching C-N bonds from nitro groups has been developed, showcasing a strategy for linking the carbon in an olefin to the nitrogen in a nitroaromatic compound. This research opens new avenues for the efficient synthesis of secondary amines, critical in pharmaceutical research (Gui et al., 2015).

Safety and Hazards

The compound “2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-[2-nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2.ClH/c1-9(2,14)7-5-6(10(11,12)13)3-4-8(7)15(16)17;/h3-5H,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWFDQYWNSJROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

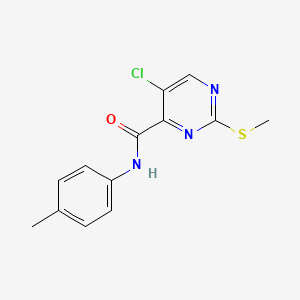

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2768805.png)

![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)

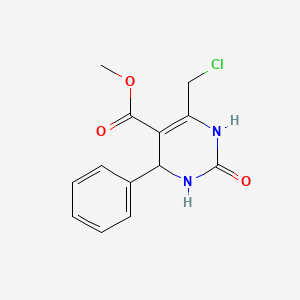

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)

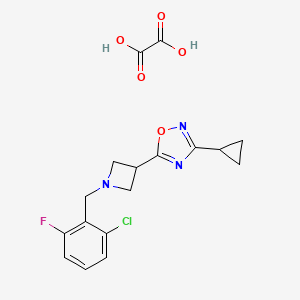

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)

![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)